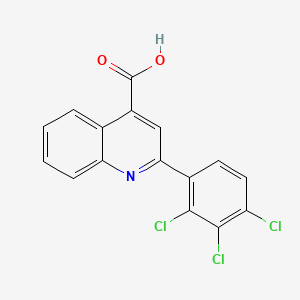

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid” is a chemical compound with the CAS Number: 329265-48-7 . It has a molecular weight of 352.6 . The IUPAC name for this compound is 2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of arylmethyl azides as precursors . These undergo an acid-promoted rearrangement to give an N-aryl iminium ion. Following the addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination, and subsequent oxidation, the quinoline products are obtained .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H8Cl3NO2/c17-11-6-5-9 (14 (18)15 (11)19)13-7-10 (16 (21)22)8-3-1-2-4-12 (8)20-13/h1-7H, (H,21,22) . This indicates the presence of three chlorine atoms, one nitrogen atom, two oxygen atoms, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis

This compound is a gray powder . to 97% . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticorrosive Materials

Quinoline derivatives, including those structurally related to 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid, are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to the high electron density of quinoline structures, allowing them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This capability makes quinoline derivatives valuable in protecting metals from corrosion, particularly in harsh environments (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is of significant value for creating novel optoelectronic materials. Quinoline derivatives are instrumental in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties, particularly when part of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the potential of quinoline derivatives in advancing the field of optoelectronics and lighting technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, like this compound, have shown potential in inhibiting microbes at concentrations below desired yields and titers in biorenewable chemical production. Their microbial inhibition capacity, often used advantageously as food preservatives, underscores the importance of understanding their effects to engineer more robust microbial strains for industrial applications. This understanding aids in metabolic engineering strategies to increase microbial tolerance to such compounds, thereby enhancing industrial performance (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-11-6-5-9(14(18)15(11)19)13-7-10(16(21)22)8-3-1-2-4-12(8)20-13/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKITHFBZAOYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)

amino]but-2-enoic acid](/img/structure/B2471366.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)